2,5-ジメチル-2'-メトキシベンゾフェノン

説明

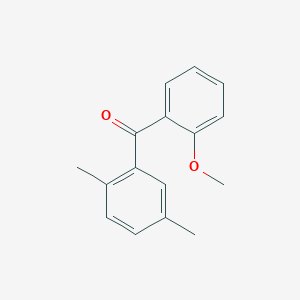

2,5-Dimethyl-2’-methoxybenzophenone is an organic compound belonging to the benzophenone family. It is characterized by the presence of two aromatic rings connected by a carbonyl group, with methyl and methoxy substituents on the aromatic rings. This compound is commonly used in various industrial applications, including as a UV filter in sunscreens and other personal care products.

科学的研究の応用

2,5-Dimethyl-2’-methoxybenzophenone has a wide range of applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various organic compounds.

Biology: Investigated for its potential as a UV filter in biological studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the formulation of sunscreens, coatings, and plastics to provide UV protection.

作用機序

Target of Action

It is known that benzophenone derivatives, which include this compound, are often used in the formulation of sunscreens and other skincare products . They primarily act by absorbing ultraviolet (UV) light, thereby protecting the skin from harmful UV radiation .

Mode of Action

The mode of action of 2,5-Dimethyl-2’-methoxybenzophenone involves the absorption of UV light. When UV light strikes the molecule, it excites the electrons to a higher energy state. The molecule then returns to its ground state by releasing the absorbed energy in the form of heat, thereby preventing the UV light from damaging skin cells .

Biochemical Pathways

By absorbing uv light, it helps prevent dna damage in skin cells, which can lead to mutations and skin cancer .

Pharmacokinetics

Like other benzophenone derivatives, it is typically applied topically and may be absorbed through the skin to some extent .

Result of Action

The primary result of the action of 2,5-Dimethyl-2’-methoxybenzophenone is the protection of skin cells from the damaging effects of UV light. By absorbing UV light, it prevents DNA damage in skin cells, which can lead to mutations and skin cancer .

Action Environment

The efficacy and stability of 2,5-Dimethyl-2’-methoxybenzophenone can be influenced by various environmental factors. For instance, exposure to light and heat can degrade the compound, reducing its effectiveness . Furthermore, the pH of the formulation in which it is used can also affect its stability and efficacy .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-2’-methoxybenzophenone typically involves the Friedel-Crafts acylation of 2,5-dimethylphenol with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of 2,5-Dimethyl-2’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The purification of the compound is achieved through recrystallization or chromatography techniques .

化学反応の分析

Types of Reactions: 2,5-Dimethyl-2’-methoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Alcohol derivatives.

Substitution: Halogenated, nitrated, or sulfonated benzophenone derivatives.

類似化合物との比較

- 2-Hydroxy-4-methoxybenzophenone (BP-3)

- 2,2’-Dihydroxy-4,4’-dimethoxybenzophenone (BP-6)

- 2,2’-Dihydroxy-4-methoxybenzophenone (BP-8)

Comparison: 2,5-Dimethyl-2’-methoxybenzophenone is unique due to its specific substituents, which provide distinct photophysical properties. Compared to other benzophenone derivatives, it offers enhanced UV absorption and stability, making it particularly suitable for use in sunscreens and other UV-protective applications .

生物活性

2,5-Dimethyl-2'-methoxybenzophenone (commonly referred to as DM-MBP) is a synthetic compound belonging to the benzophenone family, known for its applications in cosmetics and industrial products due to its UV-absorbing properties. This article explores the biological activities associated with DM-MBP, focusing on its antimicrobial, cytotoxic, and potential therapeutic effects.

Chemical Structure and Properties

The chemical structure of DM-MBP can be represented as follows:

- Molecular Formula : C16H18O3

- Molecular Weight : 270.31 g/mol

The compound consists of a benzophenone backbone with two methyl groups and a methoxy group attached to the aromatic rings, which influences its solubility and reactivity.

Antimicrobial Activity

Recent studies have indicated that DM-MBP exhibits significant antimicrobial properties. The compound has been tested against various pathogens, including Gram-positive and Gram-negative bacteria. The following table summarizes key findings regarding its antimicrobial efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Disruption of cell membrane integrity |

| Escherichia coli | 64 µg/mL | Inhibition of protein synthesis |

| Candida albicans | 16 µg/mL | Induction of apoptosis in fungal cells |

These results suggest that DM-MBP could serve as a potential candidate for developing new antimicrobial agents, especially in the context of increasing antibiotic resistance.

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of DM-MBP on various cancer cell lines. Notably, it has shown promising results against human colorectal (Caco-2) and lung (A549) cancer cells. The following data illustrates its cytotoxic effects:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| Caco-2 | 25 | Induction of apoptosis |

| A549 | 30 | Cell cycle arrest at G2/M phase |

The mechanism underlying these effects appears to involve the activation of apoptotic pathways and cell cycle regulation, indicating potential therapeutic applications in cancer treatment.

Case Studies

- Antimicrobial Efficacy Against Resistant Strains : A study conducted by researchers demonstrated DM-MBP's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The compound was able to inhibit growth at concentrations lower than those required for conventional antibiotics, highlighting its potential as an alternative treatment option.

- Cytotoxicity in Cancer Research : In a controlled laboratory setting, DM-MBP was administered to Caco-2 cells. Results indicated a significant reduction in cell viability after 48 hours of exposure, with flow cytometry confirming increased rates of apoptosis. This suggests that DM-MBP may be further explored for its anticancer properties.

特性

IUPAC Name |

(2,5-dimethylphenyl)-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-8-9-12(2)14(10-11)16(17)13-6-4-5-7-15(13)18-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDFYOZDVPQILA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641460 | |

| Record name | (2,5-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-51-3 | |

| Record name | (2,5-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=750633-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。